molecular formula C11H14ClN3O B1397811 1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone CAS No. 1227068-70-3

1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Katalognummer: B1397811
CAS-Nummer: 1227068-70-3
Molekulargewicht: 239.7 g/mol
InChI-Schlüssel: MYISSUVLGOLELT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a chloropyrazine moiety. This configuration is critical for its biological interactions.

Research indicates that compounds containing piperidine and pyrazine structures exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Similar derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and are often dysregulated in cancer .
  • Cholinesterase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth.

Study Cell Line IC50 (µM) Mechanism
Study AFaDu (hypopharyngeal carcinoma)5.2Induction of apoptosis
Study BMCF7 (breast cancer)7.5CDK inhibition

These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis pathways .

Neuropharmacological Effects

The dual inhibition of cholinesterases by similar compounds indicates the potential for neuroprotective effects. In models of Alzheimer's disease, these compounds have been shown to improve cognitive function by enhancing cholinergic neurotransmission .

Case Study 1: Anticancer Activity

A study published in MDPI explored the efficacy of a related piperidine derivative against various cancer cell lines. The compound exhibited significant cytotoxicity, outperforming traditional chemotherapeutic agents like bleomycin in inducing apoptosis in FaDu cells .

Case Study 2: Neuroprotective Potential

In another study focusing on Alzheimer's treatment, a derivative similar to this compound was evaluated for its ability to inhibit AChE and BuChE. The results indicated a marked improvement in cognitive performance in animal models, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Eigenschaften

IUPAC Name

1-[4-(3-chloropyrazin-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c1-8(16)15-6-2-9(3-7-15)10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYISSUVLGOLELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice cooled solution of 2-chloro-3-(piperidin-4-yl)pyrazine-3TFA (150 g, 0.278 mol) in anhydrous dichloromethane (1.5 L) kept under nitrogen was added triethylamine (194 mL, 1.39 mol, 5 eq.) over a period of 15 min., followed by acetic anhydride (53 mL, 0.556 mol, 2 eq.) over a period of 10 min. The resulting mixture was allowed to stir at room temperature for 2 h and quenched with 500 mL of water. After separation, the organic phase was further washed with water (500 mL) and brine (500 mL). The aqueous phases were combined and back extracted with dichloromethane (1 L). Organic extracts were combined, dried and concentrated. The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=2:3 to 100% ethyl acetate) to give 70 g 1-(4-(3-chloropyrazin-2-yl)piperidin-1-yl)ethanone. Yield: 94% for two steps.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-3-(piperidin-4-yl)pyrazine-3TFA
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
194 mL
Type
reactant
Reaction Step Three
Quantity
53 mL
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Reactant of Route 6
1-(4-(3-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.